3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide
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Overview
Description
The compound “3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a quinolin-8-yloxy group, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a methoxyphenyl group attached to a propanamide chain, which is further connected to a quinolin-8-yloxy group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar amide group could impact its solubility, melting point, and boiling point .Scientific Research Applications
Antiproliferative Activities
Certain derivatives synthesized for their antiproliferative activities against non-small cell lung cancers and breast cancers have shown promising results. For instance, compounds with similar structural motifs have been identified as potential lead compounds for further development due to their active inhibition of cancer cell growth, with mechanisms involving cell cycle arrest and activation of cell death pathways (Tseng et al., 2013).
Leishmanicidal Activity
Derivatives have also been evaluated for their in vitro leishmanicidal activity against amastigotes of Leishmania amazonensis, demonstrating the importance of specific substituents for activity enhancement. The structure-activity relationship highlights the methoxy group's role in increasing leishmanicidal activity, suggesting a potential pathway for designing more effective treatments (Burguete et al., 2008).
Corrosion Inhibition
Quinoxaline-based propanones have been tested as inhibitors of mild steel corrosion in acidic environments, showcasing their potential in industrial applications to protect metals from corrosion. Their effectiveness is attributed to the formation of a protective film on the metal surface, with studies supporting their application through both experimental and computational analyses (Olasunkanmi & Ebenso, 2019).
Interaction with Amino and Carboxylic Acids
Research on the binding abilities of quinoline-containing receptors with amino and carboxylic acids has provided insights into molecular recognition processes. Such studies are fundamental in the development of sensors and other analytical tools for detecting various biological and chemical substances (Kalita et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-quinolin-8-yloxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-19-11-8-17(9-12-19)10-13-21(25)23-15-4-16-27-20-7-2-5-18-6-3-14-24-22(18)20/h2-3,5-9,11-12,14H,4,10,13,15-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMRAIIXQZBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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